molecular formula C12H12ClN5S B11838868 6-Chloro-2-(((4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio)methyl)imidazo[1,2-a]pyridine

6-Chloro-2-(((4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio)methyl)imidazo[1,2-a]pyridine

Cat. No.: B11838868
M. Wt: 293.78 g/mol
InChI Key: SESCCGJAVUOZEW-UHFFFAOYSA-N
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Description

6-Chloro-2-(((4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio)methyl)imidazo[1,2-a]pyridine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of the chloro, triazole, and thioether groups contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(((4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio)methyl)imidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloroimidazo[1,2-a]pyridine with a triazole-thioether derivative. The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(((4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio)methyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with nucleophiles such as amines or thiols.

    Oxidation and Reduction: The thioether group can be oxidized to sulfoxides or sulfones, while the triazole ring can undergo reduction under specific conditions.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, and alkoxides.

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with amines can yield amino derivatives, while oxidation of the thioether group can produce sulfoxides or sulfones .

Scientific Research Applications

6-Chloro-2-(((4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio)methyl)imidazo[1,2-a]pyridine has a wide range of scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Material Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: It is used as a probe to study enzyme mechanisms and protein-ligand interactions.

    Industrial Applications: The compound is explored for its potential use in the synthesis of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(((4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio)methyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. In medicinal applications, it can inhibit the activity of enzymes or receptors by binding to their active sites. The triazole and imidazo[1,2-a]pyridine moieties play a crucial role in this binding process, enhancing the compound’s affinity and specificity for its targets. The exact pathways involved depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

    2-Chloroimidazo[1,2-a]pyridine: Lacks the triazole-thioether group, resulting in different reactivity and applications.

    4,5-Dimethyl-1,2,4-triazole: A simpler triazole derivative without the imidazo[1,2-a]pyridine core.

    6-Chloro-2-methylimidazo[1,2-a]pyridine: Similar structure but without the triazole-thioether group.

Uniqueness

6-Chloro-2-(((4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio)methyl)imidazo[1,2-a]pyridine is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the chloro, triazole, and thioether groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications .

Properties

Molecular Formula

C12H12ClN5S

Molecular Weight

293.78 g/mol

IUPAC Name

6-chloro-2-[(4,5-dimethyl-1,2,4-triazol-3-yl)sulfanylmethyl]imidazo[1,2-a]pyridine

InChI

InChI=1S/C12H12ClN5S/c1-8-15-16-12(17(8)2)19-7-10-6-18-5-9(13)3-4-11(18)14-10/h3-6H,7H2,1-2H3

InChI Key

SESCCGJAVUOZEW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N1C)SCC2=CN3C=C(C=CC3=N2)Cl

Origin of Product

United States

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